3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone
Overview
Description
3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a hydroxy group, and a pyridinylmethyl group attached to a pyridinone core
Preparation Methods
The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a Friedel-Crafts alkylation reaction using a pyridine derivative and an alkylating agent.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone can be compared with similar compounds such as:
3-(4-chlorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical reactivity and biological activity.
3-(4-methylbenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone: Contains a methyl group instead of fluorine, affecting its physical and chemical properties.
3-(4-nitrobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(pyridin-3-ylmethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-5-3-13(4-6-15)10-16-17(22)7-9-21(18(16)23)12-14-2-1-8-20-11-14/h1-9,11,22H,10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVMNOALBPRFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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